molecular formula C13H19N3O2S B7571147 N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide

货号 B7571147
分子量: 281.38 g/mol
InChI 键: ZRLAXLBRRRHCJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of immune cell signaling and proliferation.

作用机制

BTK is a key regulator of immune cell signaling, and is involved in the activation of B cells, T cells, and macrophages. Inhibition of BTK activity by N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide leads to reduced activation and proliferation of these cells, as well as decreased production of pro-inflammatory cytokines. This results in a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to reduced activation and proliferation of immune cells, as well as decreased cytokine production. It has also been shown to reduce tumor growth and inflammation in preclinical models of cancer and autoimmune diseases.

实验室实验的优点和局限性

One advantage of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to be effective in preclinical models of cancer and autoimmune diseases. However, like all experimental drugs, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has limitations, including the need for further testing in clinical trials to determine its safety and efficacy in humans.

未来方向

There are several potential future directions for research on N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, including:
1. Further preclinical testing in different types of cancer and autoimmune diseases to determine its efficacy and safety.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Combination therapy with other drugs to enhance its anti-tumor and anti-inflammatory effects.
4. Development of biomarkers to predict response to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide treatment.
5. Investigation of the potential for resistance to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide and development of strategies to overcome it.
In conclusion, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for BTK and its ability to reduce tumor growth and inflammation make it an attractive target for further research and development.

合成方法

The synthesis of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide involves several steps, starting with the reaction of 2-bromo-3-thiophenecarboxaldehyde with N,N-dimethylglycine ethyl ester to form the corresponding enamine. This is followed by a cyclization reaction with ethyl 2-oxo-4-phenylbutanoate to form the pyrrolidine ring. The final step involves the introduction of the dimethylaminoethyl group to the thiophene ring using N,N-dimethylethylenediamine.

科学研究应用

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting BTK activity and reducing tumor growth and inflammation. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma, as well as in autoimmune diseases such as rheumatoid arthritis and lupus.

属性

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16(2)11(9-5-6-19-8-9)7-14-13(18)10-3-4-12(17)15-10/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAXLBRRRHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCC(=O)N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。